4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide
Description
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a methylphenyl group, and a nitrobenzoyl group attached to a benzamide core. Its unique structure makes it an interesting subject for studies in chemistry, biology, and materials science.
Properties
IUPAC Name |
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-2-7-16(8-3-13)23-21(27)15-6-11-18(22)19(12-15)24-20(26)14-4-9-17(10-5-14)25(28)29/h2-12H,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKSAOVRFLIOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chloro group to the benzene ring using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the nitrobenzoyl group with the amine derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can introduce various functional groups like hydroxyl or alkyl groups.
Scientific Research Applications
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methylphenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
- N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide
Uniqueness
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methylphenyl group, and a nitrobenzoyl group makes it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
